rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a phenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenyl-substituted cyclobutanes with amine sources under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutanes, imines, nitriles, and reduced amine derivatives.
Scientific Research Applications
rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group may also participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans
- rac-(1R,2S)-2-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans
- rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride, trans
Uniqueness
rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans is unique due to its specific stereochemistry and the presence of both a phenyl group and an amine group on the cyclobutane ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
50765-03-2 |
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Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10+;/m0./s1 |
InChI Key |
XRWXBXHIAUZHMB-BAUSSPIASA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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